Mirin is a traditional Japanese sweet rice wine used as a flavoring and glazing agent in various dishes. There are two main types: "hon-mirin" (true mirin) and "mirin-fuchomiryo" (mirin-like seasoning) [, , , , , ]. Hon-mirin is produced through a traditional fermentation process involving glutinous rice, rice koji, and shochu (alcohol) [, ]. It contains ethanol, glucose, and various amino acids, contributing to its distinct flavor profile [, , , ]. Mirin-fuchomiryo, on the other hand, is mainly made of starch syrup and may contain additional flavorings [].
Mirin is classified as an alcoholic beverage under Japan's Liquor Tax Law. It can be categorized into several types based on production methods:
The synthesis of mirin involves a fermentation process where steamed glutinous rice is combined with koji and shochu. The production can be divided into two primary methods:
The molecular structure of mirin involves various components that contribute to its flavor profile:
Mirin undergoes several chemical reactions during its production, primarily due to the enzymatic activity of koji:
These reactions are essential for creating the characteristic taste of mirin.
The mechanism of action of mirin in culinary applications involves several aspects:
These mechanisms make mirin a versatile ingredient in Japanese cooking.
Mirin exhibits distinct physical and chemical properties:
These properties influence its use in cooking, particularly in terms of flavor profile and preservation .
Mirin has diverse applications in both culinary and scientific fields:
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